N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Description
This compound features a benzimidazole core substituted at the 1-position with a 3-(4-methylphenoxy)propyl chain and at the 2-position with an ethyl group bearing a furan-2-carboxamide moiety. The synthesis likely involves condensation reactions between a benzimidazole precursor and appropriately functionalized aldehydes or amines, followed by purification via column chromatography .
Properties
IUPAC Name |
N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-18-9-11-19(12-10-18)29-17-5-15-27-21-7-3-2-6-20(21)26-23(27)13-14-25-24(28)22-8-4-16-30-22/h2-4,6-12,16H,5,13-15,17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRNOXIBKVUDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of the 4-Methylphenoxy Group: This step involves the reaction of the benzimidazole intermediate with 4-methylphenol under basic conditions.
Formation of the Furan-2-Carboxamide Moiety: The final step involves the reaction of the intermediate with furan-2-carboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan rings.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include benzimidazole N-oxides and furan-2,3-diones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
- N-({1-[3-(4-Chlorophenoxy)propyl]-1H-1,3-Benzodiazol-2-yl}methyl)Furan-2-Carboxamide (): This analog replaces the 4-methylphenoxy group with a 4-chlorophenoxy moiety. The electron-withdrawing chlorine atom may enhance electrophilic reactivity or influence binding affinity compared to the methyl group .
- N-(3-{1-[2-(2-Chlorophenoxy)ethyl]-1H-Benzimidazol-2-yl}Propyl)Furan-2-Carboxamide (): Here, the phenoxy group is 2-chlorosubstituted, and the chain is shortened to ethyl. The ortho-chloro substitution could sterically hinder interactions, while the shorter chain may reduce lipophilicity .
Table 1: Substituent and Chain Comparisons
Table 2: Spectroscopic Techniques Applied to Analogous Compounds
Implications of Structural Differences
- Solubility and Reactivity: The 4-methylphenoxy group in the target compound may enhance lipophilicity compared to chloro-substituted analogs. Intramolecular hydrogen bonds () could improve solubility in polar solvents .
Biological Activity
Molecular Structure
The molecular formula for N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is C₁₈H₁₈N₂O₃. The structure features:
- A furan ring
- A benzodiazole moiety
- A propyl chain substituted with a methylphenoxy group
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that this compound exhibits activity through various pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.
- Receptor Modulation : The compound interacts with several receptors, potentially influencing neurotransmitter systems.
Pharmacological Effects
Studies have reported various biological activities associated with this compound:
Anticancer Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values indicated significant inhibition of cell proliferation.
- Lung Cancer (A549) : Similar cytotoxic effects were noted.
Anti-inflammatory Effects
Research indicates that the compound reduces pro-inflammatory cytokine levels in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Properties
Evidence from animal models suggests that this compound may provide neuroprotective effects, possibly through antioxidant mechanisms and modulation of neuroinflammation.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxicity of the compound on MCF-7 cells.
- Method : MTT assay was used to determine cell viability.
- Results : The compound exhibited an IC50 of 15 µM after 48 hours of treatment, indicating potent anticancer activity.
-
Inflammation Model in Rats :
- Objective : To assess anti-inflammatory properties.
- Method : Carrageenan-induced paw edema model.
- Results : Administration of the compound resulted in a significant reduction in paw swelling compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
